molecular formula C23H17ClN2O3 B271057 1-(3-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide

1-(3-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B271057
M. Wt: 404.8 g/mol
InChI Key: ZEUPTDMXMSBSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide, commonly known as DCF, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, neuroscience, and oncology.

Scientific Research Applications

DCF has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. In neuroscience, DCF has been investigated for its potential as a neuroprotective agent and a treatment for neurodegenerative diseases. In oncology, it has been studied for its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of DCF is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. DCF has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DCF has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects, such as reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases. In addition, DCF has been shown to inhibit the growth of tumor cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of DCF is its potential as a multi-target drug, with applications in various fields. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of DCF is its low solubility in water, which may affect its bioavailability. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on DCF. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a chemotherapeutic agent for various types of cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods and improve its bioavailability.
In conclusion, DCF is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations, and to develop more efficient synthesis methods and improve its bioavailability.

Synthesis Methods

DCF can be synthesized by reacting 3-chloroaniline with dibenzo[b,d]furan-3-ylmethanamine, followed by cyclization with pyrrolidine-3-carboxylic acid and acylation with acetic anhydride. The yield of the synthesis process is reported to be around 60%.

properties

Product Name

1-(3-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide

Molecular Formula

C23H17ClN2O3

Molecular Weight

404.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-dibenzofuran-3-yl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H17ClN2O3/c24-15-4-3-5-17(11-15)26-13-14(10-22(26)27)23(28)25-16-8-9-19-18-6-1-2-7-20(18)29-21(19)12-16/h1-9,11-12,14H,10,13H2,(H,25,28)

InChI Key

ZEUPTDMXMSBSKG-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Origin of Product

United States

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